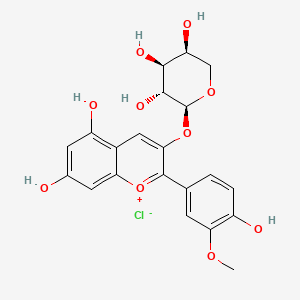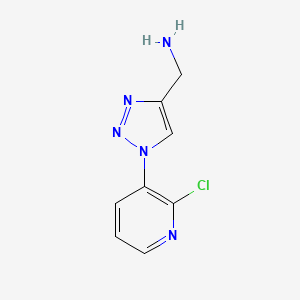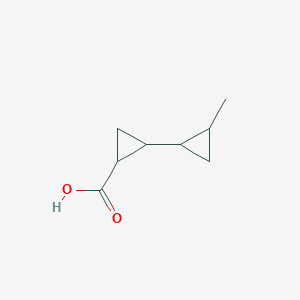![molecular formula C29H30ClNO3 B1532903 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride CAS No. 31140-49-5](/img/structure/B1532903.png)
2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride
Overview
Description
2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride is a synthetic compound that has drawn attention due to its potential applications across various scientific fields. This compound, with its intricate molecular structure, demonstrates significant versatility in chemical reactions, making it a valuable subject of study in organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with commercially available benzene derivatives.
Formation of Benzyloxy Groups: Introduction of benzyloxy groups at the 2, 4, and 5 positions of the benzene ring through nucleophilic substitution reactions using benzyl alcohol in the presence of a strong base.
Formation of Ethanamine Side Chain: Incorporation of the ethanamine side chain can be achieved via a Friedel-Crafts alkylation reaction, followed by amination.
Hydrochloride Formation: The final step involves the reaction with hydrochloric acid to form the hydrochloride salt, ensuring increased solubility and stability of the compound.
Industrial Production Methods: Scaling up the production to industrial levels involves optimization of the reaction conditions to improve yield and purity:
Continuous Flow Synthesis: Utilization of continuous flow reactors can enhance reaction efficiency and reproducibility.
Purification: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to benzoquinone derivatives.
Reduction: Reduction of the benzyloxy groups leads to the formation of benzyl alcohol or corresponding phenol derivatives.
Substitution: The ethanamine side chain allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Utilization of alkyl halides or sulfonyl chlorides for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Benzyl alcohol or phenol derivatives.
Substitution: Varied functionalized ethanamine derivatives depending on the substituents used.
Chemistry
Intermediate in Organic Synthesis: Serves as a building block for synthesizing more complex molecules.
Catalyst Development: Used in the development of novel catalytic systems for organic reactions.
Biology
Biological Assays: Evaluated for its potential bioactivity, including enzyme inhibition or receptor binding studies.
Medicine
Drug Development: Explored for its potential pharmacological properties, particularly in the design of new therapeutic agents targeting specific receptors or enzymes.
Industry
Material Science: Investigated for its properties as a precursor in the synthesis of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride exerts its effects is multifaceted:
Molecular Targets: It may interact with specific proteins or receptors, modulating their activity.
Pathways Involved: Depending on its structure, it can influence signaling pathways, enzyme activities, or receptor-ligand interactions.
Similar Compounds
2-[2,4,5-Tris(methoxy)phenyl]ethanamine hydrochloride: Differing by the presence of methoxy groups instead of benzyloxy.
2-[2,4,5-Tris(ethoxy)phenyl]ethanamine hydrochloride: Featuring ethoxy groups as substituents.
Uniqueness
This compound stands out for the bulkiness and electronic effects of the benzyloxy groups. These effects can significantly influence its reactivity and interactions, providing unique properties compared to its analogs with smaller alkoxy groups.
This compound's rich potential in various fields makes it a fascinating subject for ongoing research and application. From its synthetic versatility to its diverse chemical reactions and applications in science and industry, this compound showcases the intricate beauty and utility of chemical compounds.
Properties
IUPAC Name |
2-[2,4,5-tris(phenylmethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO3.ClH/c30-17-16-26-18-28(32-21-24-12-6-2-7-13-24)29(33-22-25-14-8-3-9-15-25)19-27(26)31-20-23-10-4-1-5-11-23;/h1-15,18-19H,16-17,20-22,30H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWOOCAALQMHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2CCN)OCC3=CC=CC=C3)OCC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-fluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1532820.png)

![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1532823.png)
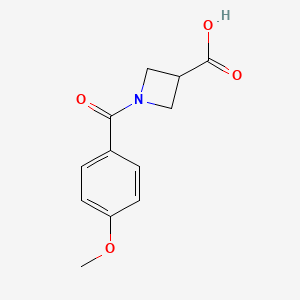
![8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532827.png)
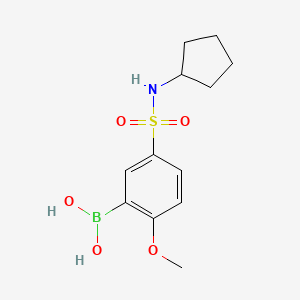
![3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1532829.png)

![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline](/img/structure/B1532835.png)

